molecular formula C23H24N4O3S B11234482 N-benzyl-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-benzyl-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B11234482
M. Wt: 436.5 g/mol
InChI Key: IOONKHFBHNKURI-UHFFFAOYSA-N
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Description

N-benzyl-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a benzyl group, a cyclopropyl group, a benzodioxepin moiety, and a triazole ring

Preparation Methods

The synthesis of N-benzyl-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route can be outlined as follows:

    Formation of the Benzodioxepin Moiety: The benzodioxepin ring can be synthesized through a cyclization reaction involving appropriate precursors such as catechol and epichlorohydrin under acidic conditions.

    Synthesis of the Triazole Ring:

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Attachment of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with an appropriate nucleophile.

    Formation of the Final Compound: The final step involves the coupling of the synthesized intermediates to form this compound. This step may require specific coupling reagents and conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-benzyl-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents for these reactions include halides, amines, and alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.

Scientific Research Applications

N-benzyl-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug discovery and development.

    Medicine: The compound may exhibit pharmacological activities, such as antimicrobial, antiviral, or anticancer properties, which can be explored for therapeutic applications.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its diverse chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-benzyl-2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

    Benzodioxepin Derivatives: Compounds containing the benzodioxepin moiety may exhibit similar chemical properties and biological activities.

    Triazole Derivatives: Compounds with a triazole ring are known for their diverse pharmacological activities, including antimicrobial and anticancer properties.

    Cyclopropyl-Containing Compounds: The presence of a cyclopropyl group can influence the compound’s reactivity and biological activity, making it comparable to other cyclopropyl-containing molecules.

The uniqueness of this compound lies in its combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

N-benzyl-2-[[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C23H24N4O3S/c28-21(24-14-16-5-2-1-3-6-16)15-31-23-26-25-22(27(23)18-8-9-18)17-7-10-19-20(13-17)30-12-4-11-29-19/h1-3,5-7,10,13,18H,4,8-9,11-12,14-15H2,(H,24,28)

InChI Key

IOONKHFBHNKURI-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C3=NN=C(N3C4CC4)SCC(=O)NCC5=CC=CC=C5)OC1

Origin of Product

United States

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